2-Cyclopropen-1-one, 2,3-diethyl-
CAS No.: 65864-10-0
Cat. No.: VC17974989
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65864-10-0 |
|---|---|
| Molecular Formula | C7H10O |
| Molecular Weight | 110.15 g/mol |
| IUPAC Name | 2,3-diethylcycloprop-2-en-1-one |
| Standard InChI | InChI=1S/C7H10O/c1-3-5-6(4-2)7(5)8/h3-4H2,1-2H3 |
| Standard InChI Key | SPDMXWZPFBYLLQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C1=O)CC |
Introduction
Structural Characteristics and Electronic Configuration
Core Cyclopropenone Architecture
The cyclopropenone system consists of a highly strained three-membered carbon ring with a carbonyl group at the 1-position. The diethyl substituents at the 2- and 3-positions introduce steric bulk while modulating electron density through inductive effects. Key structural parameters inferred from diphenyl analogs include:
The strain energy of the cyclopropenone ring, approximately 50–60 kcal/mol , arises from angular distortion and π-orbital misalignment. Ethyl groups marginally reduce this strain compared to phenyl substituents due to their weaker electron-withdrawing effects.
Spectroscopic Signatures
Comparative analysis with related compounds provides predicted spectral features:
-
IR Spectroscopy: A strong C=O stretching vibration near 1,750 cm⁻¹ , slightly redshifted compared to acyclic ketones due to ring strain.
-
¹³C NMR: Deshielded carbonyl carbon at δ ~200–210 ppm, with ring carbons appearing upfield (δ 90–110 ppm) due to ring current effects.
-
¹H NMR: Ethyl group protons resonate as complex multiplets (δ 1.2–1.5 ppm for CH₃, δ 2.3–2.7 ppm for CH₂).
Synthetic Methodologies
Cyclopropenone Ring Construction
The synthesis of 2,3-diethylcyclopropenone likely follows established protocols for alkyl-substituted cyclopropenones:
-
Cyclopropanation of Enones:
Reaction of diethylacetylene with a ketene precursor under photolytic conditions, as demonstrated for tert-butyl derivatives:Yields for such reactions typically range from 15–30% due to competing polymerization.
-
Oxidative Methods:
Oxidation of 2,3-diethylcyclopropane-1-thiol derivatives using meta-chloroperbenzoic acid (mCPBA), analogous to diphenylcyclopropenone synthesis .
Challenges in Diethyl-Substituted Systems
-
Steric Hindrance: Ethyl groups create less steric congestion than tert-butyl substituents, potentially improving reaction kinetics compared to bulkier analogs.
-
Purification Issues: Low polarity necessitates chromatographic separation using nonpolar solvent systems (e.g., hexane/EtOAc 9:1) .
Reactivity Patterns
Electrophilic Additions
The electron-deficient carbonyl carbon acts as an electrophilic center. Model studies with diphenylcyclopropenone suggest:
-
Nucleophilic Attack:
Primary amines (e.g., methylamine) undergo 1,2-addition to the carbonyl group:Ethyl groups may accelerate this process by +I effects compared to electron-withdrawing aryl substituents.
Cycloaddition Reactions
The strained ring participates in [2+1] and [3+2] cycloadditions:
| Reaction Type | Partner | Product Class | Yield Range |
|---|---|---|---|
| [2+1] with Carbenes | Dichlorocarbene | Spirocyclic Systems | 20–40% |
| [3+2] with Azides | Sodium azide | Triazoline Adducts | 35–50% |
Ethyl substituents enhance regioselectivity in these reactions by directing attack to the less hindered positions.
Comparative Analysis with Analogous Compounds
The diethyl derivative occupies an intermediate position in this series, balancing electronic and steric effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume